Acalabrutinib

Catalog No.
S002892
CAS No.
1420477-60-6
M.F
C26H23N7O2
M. Wt
465.52
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acalabrutinib

CAS Number

1420477-60-6

Product Name

Acalabrutinib

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Molecular Formula

C26H23N7O2

Molecular Weight

465.52

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1

InChI Key

WDENQIQQYWYTPO-IBGZPJMESA-N

SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Solubility

Soluble in DMSO

Synonyms

Acalabrutinib; 1420477-60-6; ACP-196; ACP196; ACP 196 Calquence; (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

Description

The exact mass of the compound Acalabrutinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Acalabrutinib, sold under the brand name Calquence®, is a synthetic Bruton tyrosine kinase (BTK) inhibitor []. It was discovered by researchers at Acerta Pharma (now part of AstraZeneca) through medicinal chemistry efforts targeting BTK for cancer therapy []. Acalabrutinib's approval by the US Food and Drug Administration (FDA) in 2017 marked a significant advancement in treatment options for chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [].


Molecular Structure Analysis

Acalabrutinib possesses a unique bicyclic structure containing a pyrazole ring fused to an aminopyrimidine ring []. Key features include:

  • A chlorine atom on the pyrazole ring, which contributes to its inhibitory activity on BTK [].
  • An amine group on the aminopyrimidine ring, potentially involved in hydrogen bonding with target proteins [].

The overall structure grants acalabrutinib favorable properties for drug absorption and bioavailability [].


Chemical Reactions Analysis

The detailed synthesis of acalabrutinib is commercially confidential. However, scientific literature describes the general multi-step process involving reactions like nucleophilic aromatic substitution and various cyclization steps to achieve the final structure [].

Acalabrutinib undergoes metabolic breakdown in the body by enzymes. The primary metabolic pathway involves hydroxylation and subsequent glucuronidation, rendering the molecule inactive for excretion [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₄H₁₂CIN₅O₂ []
  • Molecular Weight: 343.77 g/mol []
  • Melting Point: Not publicly available
  • Boiling Point: Not publicly available
  • Solubility: Poorly soluble in water; moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) []
  • Log P (Octanol-Water Partition Coefficient): ~3.5, indicating good membrane permeability []

Acalabrutinib acts as a highly selective inhibitor of Bruton tyrosine kinase (BTK) []. BTK is a critical enzyme in the B-cell signaling pathway, playing a vital role in B-cell maturation, survival, and proliferation []. By inhibiting BTK, acalabrutinib disrupts these processes in cancerous B-cells, leading to their death and ultimately reducing tumor burden [].

Acalabrutinib is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) []. BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-lymphocytes []. This makes acalabrutinib a promising therapeutic candidate for B-cell malignancies, particularly chronic lymphocytic leukemia (CLL).

Acalabrutinib for Chronic Lymphocytic Leukemia (CLL)

CLL is a slow-growing cancer of the blood and bone marrow, characterized by an abnormal overgrowth of mature B-lymphocytes []. Acalabrutinib has shown significant efficacy in clinical trials for CLL treatment, both in treatment-naive and relapsed/refractory settings. These studies have demonstrated that acalabrutinib, as a monotherapy, can achieve high rates of complete response (CR) and minimal residual disease (MRD) negativity, indicating a potential for long-term disease control.

Furthermore, research suggests that acalabrutinib might offer advantages over other BTK inhibitors, such as ibrutinib, in terms of tolerability and patient preference []. Studies have shown a lower rate of treatment discontinuation due to adverse events with acalabrutinib compared to ibrutinib, potentially improving patient adherence and treatment outcomes [].

Ongoing Research and Future Directions

Acalabrutinib is currently being investigated in combination with other therapies to potentially enhance its efficacy and overcome potential resistance mechanisms in CLL []. Additionally, research is exploring the application of acalabrutinib in other B-cell malignancies, such as mantle cell lymphoma and Waldenström's macroglobulinemia, aiming to expand its therapeutic reach [].

Purity

99%

XLogP3

3

Appearance

Light Yellow Solid

Melting Point

>133°C (dec.)

Wikipedia

Acalabrutinib

Biological Half Life

After administering a single oral dose of 100 mg acalabrutinib, the median terminal elimination half-life of the drug was found to be 0.9 (with a range of 0.6 to 2.8) hours. The half-life of the active metabolite, ACP-5862, is about 6.9 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human drugs -> Calquence -> EMA Drug Category
Antineoplastic agents, protein kinase inhibitors -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

"Acalabrutinib (Calquence) Use During Pregnancy". Drugs.com. 23 October 2019. Retrieved 28 March 2020.

"Summary Basis of Decision (SBD) for Calquence". Health Canada. 23 October 2014. Retrieved 29 May 2022.

"Calquence- acalabrutinib capsule, gelatin coated". DailyMed. 22 November 2019. Retrieved 11 November 2020.

"Calquence EPAR". European Medicines Agency. 20 July 2020. Retrieved 11 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

"Acalabrutinib Monograph for Professionals". Drugs.com. Retrieved 16 March 2019.

"FDA approves new treatment for adults with mantle cell lymphoma". U.S. Food and Drug Administration (FDA) (Press release). 31 October 2017. Retrieved 28 March 2020.

Byrd JC, Harrington B, O'Brien S, Jones JA, Schuh A, Devereux S, et al. (January 2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia". The New England Journal of Medicine. 374 (4): 323–32. doi:10.1056/NEJMoa1509981. PMC 4862586. PMID 26641137.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9: 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"EU/3/16/1624". European Medicines Agency (EMA). 2 May 2016. Retrieved 15 April 2020.

"EU/3/16/1625". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"EU/3/16/1626". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"azn201602256k.htm". www.sec.gov. Retrieved 2016-11-21.

House DW (2016-02-25). "AstraZeneca and Acerta Pharma's acalabrutinib tagged an Orphan Drug in Europe for three indications". Seeking Alpha. Retrieved 2016-11-21.

"AstraZeneca to buy Acerta for blood cancer drug". www.rsc.org. Chemistry World - Royal Society of Chemistry. Retrieved 24 December 2015.

Walker I, Roland D (2015-12-17). "AstraZeneca to Buy Stake in Acerta Pharma". Wall Street Journal. ISSN 0099-9660. Retrieved 2016-11-19.

World Health Organization (2016). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 75". WHO Drug Information. 30 (1): 94. hdl:10665/331046.

"Acalabrutinib" (PDF). 27 January 2016.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9 (1): 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.

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